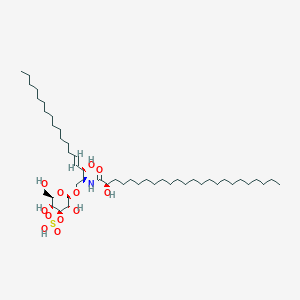
Sulfogalactoceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine is a galactosylceramide sulfate in which the sulfo group is located at position 3 and the ceramide N-acyl group is specified as (R)-2-hydroxylignoceroyl. It is a N-acyl-beta-D-galactosylsphingosine and a galactosylceramide sulfate. It derives from a (R)-2-hydroxylignoceric acid. It is a conjugate acid of a 1-(3-O-sulfo-beta-D-galactosyl)-N-[(2R)-2-hydroxylignoceroyl]sphingosine(1-).
Any of a class of cerebroside sulfuric esters, they are found largely in the medullated nerve fibers and may accumulate in metachromatic leukodystrophy.
Aplicaciones Científicas De Investigación
Biological Functions
1. Role in Cell Signaling and Interaction:
Sulfogalactoceramide is involved in cell signaling pathways, particularly through its interactions with lectins such as galectins. Research indicates that sulfatide can facilitate the aggregation of glycoproteins by acting as a ligand for galectin-4, which is crucial for cellular communication and immune responses . The structural diversity of sulfatides enhances their functional versatility, allowing them to participate in various biological processes.
2. Myelination and Neural Function:
this compound is essential for myelin formation in the nervous system. It binds to extracellular matrix proteins, promoting myelination by Schwann cells. Studies have shown that sulfatide deficiency can lead to disorganized myelin sheaths, impacting nerve function . This property makes sulfatide a candidate for investigating demyelinating diseases such as multiple sclerosis.
Pathological Implications
1. Neurodegenerative Diseases:
Research has demonstrated that levels of sulfatide are altered in neurodegenerative conditions like Parkinson's disease, where a 30% reduction in sulfatide was observed in affected brain tissues . This suggests that sulfatide could serve as a biomarker for disease progression or severity.
2. Inflammation and Autophagy:
this compound has been implicated in inflammatory responses through its interaction with the NOD2 receptor. It mediates the balance between autophagy and inflammation under hypoxic conditions, which is relevant for understanding diseases such as Crohn's disease and tuberculosis . The modulation of autophagy by sulfatide may provide insights into therapeutic targets for these conditions.
Therapeutic Applications
1. Drug Development:
The unique properties of this compound have prompted investigations into its potential as a therapeutic agent. For instance, synthetic analogs of sulfatide are being explored for their ability to enhance drug delivery systems or act as immunomodulators . The ability to manipulate its structure may lead to novel treatments for autoimmune diseases or cancer.
2. Biomaterials:
this compound's biocompatibility makes it an attractive candidate for developing biomaterials used in tissue engineering and regenerative medicine. Its role in cell adhesion and signaling can be harnessed to create scaffolds that promote cell growth and differentiation .
Case Studies
Propiedades
Fórmula molecular |
C48H93NO12S |
|---|---|
Peso molecular |
908.3 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[(E,2S,3R)-3-hydroxy-2-[[(2R)-2-hydroxytetracosanoyl]amino]octadec-4-enoxy]-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C48H93NO12S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(55)49-40(41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)39-59-48-45(54)46(61-62(56,57)58)44(53)43(38-50)60-48/h34,36,40-46,48,50-54H,3-33,35,37-39H2,1-2H3,(H,49,55)(H,56,57,58)/b36-34+/t40-,41+,42+,43+,44-,45+,46-,48+/m0/s1 |
Clave InChI |
QTTLKKFUOJQIRB-JOLIRYOJSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















